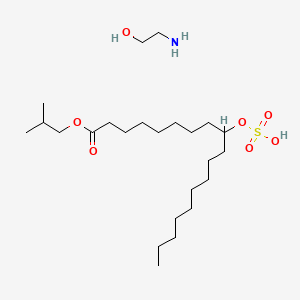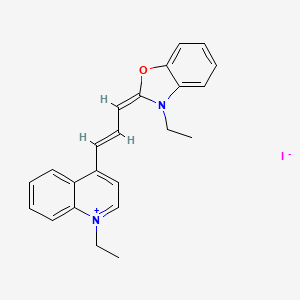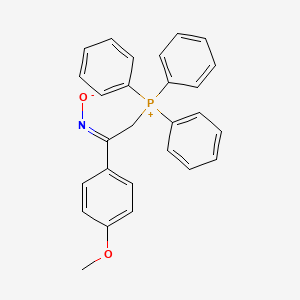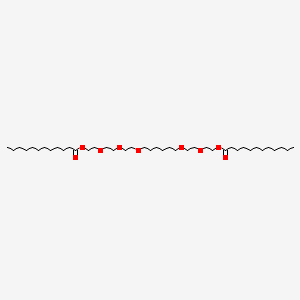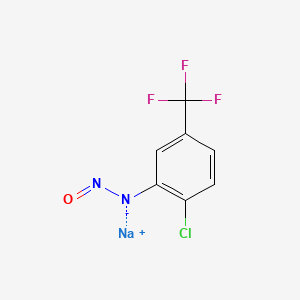
Sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide is a chemical compound with the molecular formula C7H3ClF3N2NaO It is known for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with nitrosating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
Sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives
科学的研究の応用
Sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide is used in various scientific research applications, including:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide involves its interaction with molecular targets through its nitroso and trifluoromethyl groups. These functional groups can participate in various chemical reactions, including nucleophilic and electrophilic interactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to therapeutic effects or other biological activities .
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of a nitroso group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains additional chlorine atoms and a pyridine ring.
2-Chloro-5-(trifluoromethyl)aniline: Precursor in the synthesis of sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research .
特性
CAS番号 |
85650-47-1 |
|---|---|
分子式 |
C7H3ClF3N2NaO |
分子量 |
246.55 g/mol |
IUPAC名 |
sodium;[2-chloro-5-(trifluoromethyl)phenyl]-nitrosoazanide |
InChI |
InChI=1S/C7H4ClF3N2O.Na/c8-5-2-1-4(7(9,10)11)3-6(5)12-13-14;/h1-3H,(H,12,14);/q;+1/p-1 |
InChIキー |
IOJJSIUKDSOLCZ-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N-]N=O)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



